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molecular formula C6H9ClO3 B3385255 Methyl 5-chloro-4-oxopentanoate CAS No. 62024-36-6

Methyl 5-chloro-4-oxopentanoate

Cat. No. B3385255
M. Wt: 164.59 g/mol
InChI Key: LLGRXDHFGMSZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07339073B2

Procedure details

In EP 58392 a procedure for the production of 5-chlorolevulinic acid ethyl ester is described that starts from succinic acid mono ethyl ester mono chloride. This compound is converted with diazo methane at −5° C. and is after that worked up by passing in hydrogen chloride. You receive so the desired compound in pure form and in a high yield but the difficult handling of explosive diazo methane makes this method for the large-scale use not suitable. The same procedure is described in PL 136454. Instead of the succinic acid mono ethyl ester mono chloride the respective methyl ester derivative is used and results in the formation of 5-chlorolevulinic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
succinic acid mono ethyl ester mono chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](=[CH2:3])=[N-].[Cl-:4].[CH2:5]([O:7][C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=O)C>>[CH3:5][O:7][C:8](=[O:14])[CH2:9][CH2:10][C:11]([CH2:3][Cl:4])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Two
Name
succinic acid mono ethyl ester mono chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)OC(CCC(=O)O)=O
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a high yield

Outcomes

Product
Name
Type
product
Smiles
COC(CCC(=O)CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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